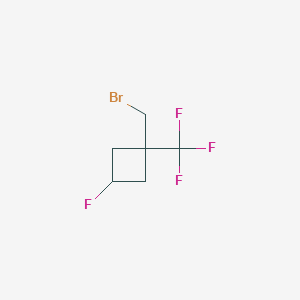![molecular formula C16H19N3O4 B13517914 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13517914.png)
5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenyl group bearing a tert-butoxycarbonyl (Boc)-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.
Boc Protection of the Amine: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in ethyl acetate.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can serve as a building block for more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization, making it valuable in the synthesis of peptides and other nitrogen-containing compounds.
Biology and Medicine
This compound may be explored for its potential biological activity. The pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents. The Boc-protected amine can be deprotected to yield a free amine, which can interact with biological targets such as enzymes or receptors.
Industry
In materials science, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or electrostatic interactions with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the Boc-protected amine, making it less versatile for further functionalization.
5-[2-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the Boc protection, which may limit its stability and selectivity in reactions.
5-[2-(Methoxycarbonyl)phenyl]-1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of the Boc-protected amine in 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid provides a unique advantage in synthetic chemistry. It allows for selective deprotection and subsequent functionalization, making it a versatile intermediate for the synthesis of more complex molecules. This feature distinguishes it from similar compounds that lack such a protecting group.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-9-10-6-4-5-7-11(10)12-8-13(14(20)21)19-18-12/h4-8H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21) |
InChI Key |
FOWNSMZWYKXASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


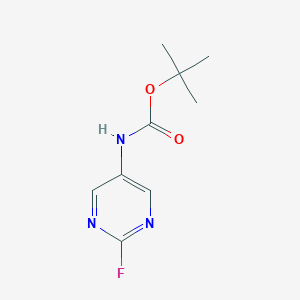

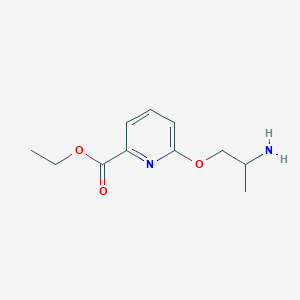
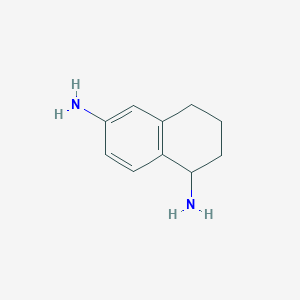

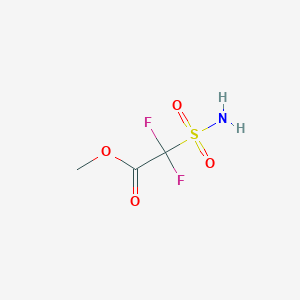
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
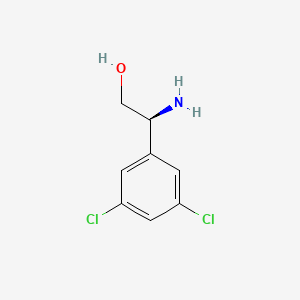
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)

![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)


